molecular formula C21H37NO7 B8363306 2-[[2-(2,2-Dimethylpropanoyloxy)acetyl]-[2-(2,2-dimethylpropanoyloxy)ethyl]amino]ethyl 2,2-dimethylpropanoate CAS No. 74275-83-5

2-[[2-(2,2-Dimethylpropanoyloxy)acetyl]-[2-(2,2-dimethylpropanoyloxy)ethyl]amino]ethyl 2,2-dimethylpropanoate

Cat. No. B8363306
CAS RN: 74275-83-5
M. Wt: 415.5 g/mol
InChI Key: SLGZUNYISPDSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(2,2-Dimethylpropanoyloxy)acetyl]-[2-(2,2-dimethylpropanoyloxy)ethyl]amino]ethyl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C21H37NO7 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-(2,2-Dimethylpropanoyloxy)acetyl]-[2-(2,2-dimethylpropanoyloxy)ethyl]amino]ethyl 2,2-dimethylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-(2,2-Dimethylpropanoyloxy)acetyl]-[2-(2,2-dimethylpropanoyloxy)ethyl]amino]ethyl 2,2-dimethylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

74275-83-5

Molecular Formula

C21H37NO7

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[2-(2,2-dimethylpropanoyloxy)acetyl]-[2-(2,2-dimethylpropanoyloxy)ethyl]amino]ethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C21H37NO7/c1-19(2,3)16(24)27-12-10-22(11-13-28-17(25)20(4,5)6)15(23)14-29-18(26)21(7,8)9/h10-14H2,1-9H3

InChI Key

SLGZUNYISPDSDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCN(CCOC(=O)C(C)(C)C)C(=O)COC(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared from 73 g (0.6 mole) of trimethylacetyl chloride and 32.6 g (0.2 mole) of N,N-bis(hydroxyethyl)hydroxyacetamide by the procedure of Example 1. Its structure was established by infrared and nuclear magnetic resonance spectroscopy. It was a white solid with m.p. 51.4° C.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was prepared from 73 g (0.6 mole) of trimethylacetyl chloride and 32.6 (0.2 mole) of N,N-bis(hydroxyethyl)hydroxyacetamide by the procedure of Example 1. Its structure was established by infrared and nuclear magnetic resonance spectroscopy. It was a white solid with m.p. 51.4° C.
Quantity
73 g
Type
reactant
Reaction Step One
[Compound]
Name
32.6
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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